molecular formula C21H17ClFN5O2S B11258426 N1-(3-chloro-4-methylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

N1-(3-chloro-4-methylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B11258426
M. Wt: 457.9 g/mol
InChI Key: DZOJSRDVNGSYQD-UHFFFAOYSA-N
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Description

N’-(3-CHLORO-4-METHYLPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that features a unique combination of functional groups, including a triazole, thiazole, and phenyl rings

Preparation Methods

The synthesis of N’-(3-CHLORO-4-METHYLPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE typically involves multiple steps. One common synthetic route includes the Hantzsch thiazole synthesis, which involves the reaction of substituted thiourea with α-halo ketones in the presence of ethanol as a solvent . The reaction conditions are generally mild, and the process is facilitated by the use of green solvents.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of phenyl rings allows for potential oxidation reactions, which can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine and fluorine atoms in the compound make it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl rings can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

N’-(3-CHLORO-4-METHYLPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(3-CHLORO-4-METHYLPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves its interaction with various molecular targets. The presence of chlorine and fluorine atoms enhances its electrophilicity, allowing it to react with bionucleophiles such as DNA bases or regulatory proteins . This interaction can lead to the inhibition of essential biological processes, making it effective as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of N’-(3-CHLORO-4-METHYLPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C21H17ClFN5O2S

Molecular Weight

457.9 g/mol

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide

InChI

InChI=1S/C21H17ClFN5O2S/c1-12-6-7-13(10-16(12)22)25-20(30)19(29)24-9-8-14-11-31-21-26-18(27-28(14)21)15-4-2-3-5-17(15)23/h2-7,10-11H,8-9H2,1H3,(H,24,29)(H,25,30)

InChI Key

DZOJSRDVNGSYQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F)Cl

Origin of Product

United States

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